GB-88

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

GB-88 is a synthetic compound recognized primarily as a selective non-peptide antagonist of the protease-activated receptor 2 (PAR-2). It possesses anti-inflammatory properties and is orally bioavailable, making it a candidate for therapeutic applications in various inflammatory conditions. The chemical structure of GB-88 contributes to its ability to inhibit the actions of proteolytic enzymes such as trypsin, cathepsin S, and elastase, which are involved in mediating inflammatory responses .

GB-88 functions by antagonizing the PAR-2 receptor, effectively blocking the receptor's activation by its endogenous ligands. This inhibition leads to a reduction in intracellular calcium release and subsequently diminishes the pro-inflammatory signaling cascades typically triggered by PAR-2 activation. The compound has an inhibitory concentration (IC50) of approximately 2 μM for PAR-2 activated calcium release, indicating its potency in modulating receptor activity .

The biological activity of GB-88 is primarily centered on its role as an anti-inflammatory agent. Research indicates that GB-88 can significantly reduce levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in response to PAR-2 agonists. It has been shown to inhibit acute inflammation, as demonstrated in models like the rat paw edema assay, where it effectively mitigates edema induced by proteolytic or peptide agonists . Furthermore, GB-88 has been linked to reduced macrophage infiltration and mast cell degranulation, highlighting its potential in treating chronic inflammatory conditions such as arthritis .

The synthesis of GB-88 involves multi-step organic reactions that typically include the formation of key intermediates through standard coupling reactions followed by purification processes. While specific synthetic routes are proprietary and not extensively detailed in public literature, it generally involves the use of established organic synthesis techniques to ensure high purity and yield of the final product .

GB-88 has potential applications in treating various inflammatory diseases due to its ability to modulate immune responses. Its primary applications include:

- Chronic Arthritis: By inhibiting macrophage infiltration and reducing inflammatory cytokine secretion.

- Respiratory Disorders: Targeting allergic responses triggered by protease allergens.

- Pain Management: As it counteracts pro-nociceptive actions mediated through PAR-2 activation .

Studies have demonstrated that GB-88 interacts with several cellular pathways associated with inflammation. Notably, it inhibits calcium signaling pathways activated by PAR-2 agonists, thereby reducing the secretion of inflammatory mediators like granulocyte-macrophage colony-stimulating factor and vascular endothelial growth factor. These interactions suggest that GB-88 can modulate complex inflammatory networks, making it a valuable tool for further research into anti-inflammatory therapies .

Several compounds exhibit similar antagonistic properties towards PAR-2 or share similar pharmacological profiles. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| GB-88 | Selective non-peptide PAR-2 antagonist | Orally bioavailable; potent anti-inflammatory effects |

| AZD1979 | Another PAR-2 antagonist | Developed for respiratory diseases; distinct chemical structure |

| TRV130 | Opioid receptor modulator with anti-inflammatory effects | Dual action on opioid receptors; different mechanism |

| SBTI (Soybean Trypsin Inhibitor) | Natural inhibitor of serine proteases | Non-peptide; used in various biological assays |

GB-88 stands out due to its specific targeting of PAR-2 without affecting other pathways significantly, making it a focused therapeutic option for conditions driven by this receptor's activation .

Molecular Structure and Formula

IUPAC Name and Chemical Identity

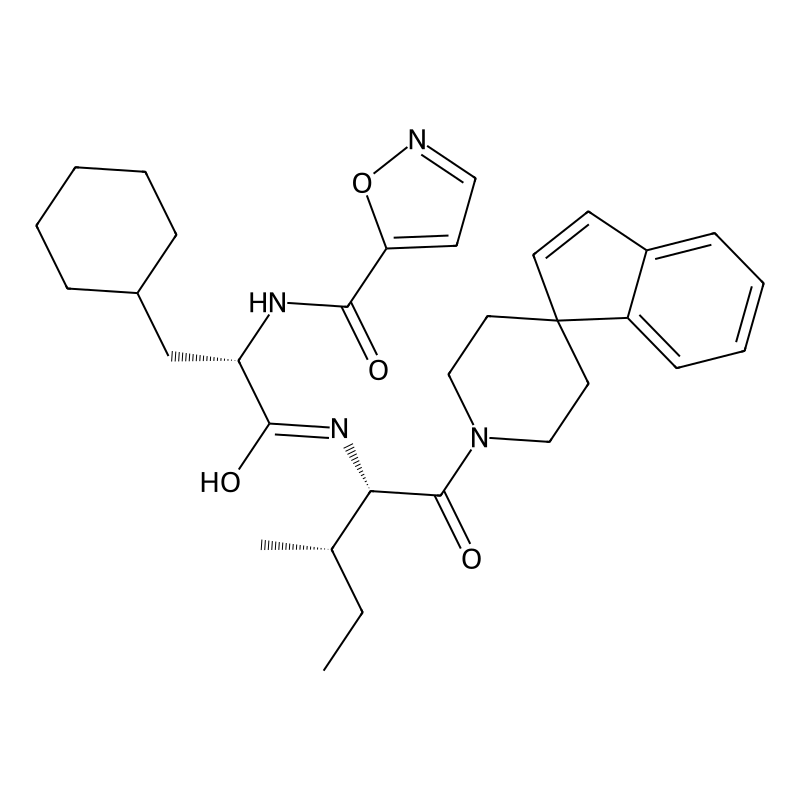

GB-88 is systematically named according to IUPAC nomenclature as N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide [2] [3] [4]. This complex nomenclature reflects the intricate molecular architecture of the compound, which incorporates multiple stereochemical centers and distinct structural domains [2]. The compound is also known by the Chemical Abstracts Service number 1416435-96-5, providing a unique identifier for this specific chemical entity [1] [2] [5].

The systematic name reveals the presence of several key structural elements including a cyclohexyl group, a spiro-linked indene-piperidine system, and an oxazole carboxamide moiety [2] [3]. The stereochemical descriptors (2S) and (2S,3S) indicate the absolute configuration at specific chiral centers, which is crucial for understanding the three-dimensional structure and biological activity of the molecule [2] [4].

Molecular Formula (C32H42N4O4)

The molecular formula of GB-88 is C32H42N4O4, indicating a composition of 32 carbon atoms, 42 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms [1] [2] [5]. This formula corresponds to a molecular composition that falls within the range typical of pharmaceutical compounds with significant structural complexity [2] [5]. The carbon-to-hydrogen ratio suggests the presence of both saturated aliphatic chains and aromatic ring systems, consistent with the compound's structural features [1] [2].

The nitrogen content of the molecule is distributed across multiple functional groups, including amide linkages and heterocyclic rings [2] [3]. The oxygen atoms are incorporated into carbonyl groups and the oxazole ring system, contributing to the compound's polar character and potential for hydrogen bonding interactions [2] [32].

Structural Components and Functional Groups

GB-88 contains several distinct functional groups that contribute to its chemical properties and biological activity [2] [28]. The molecule features an oxazole ring, which is a five-membered heterocyclic aromatic compound containing both nitrogen and oxygen atoms [32] [33]. Oxazoles are characterized by their aromatic nature, though they are less aromatic than thiazoles, and exhibit weak basicity with conjugate acid pKa values around 0.8 [32].

The spiro[indene-1,4'-piperidine] system represents a unique structural feature where an indene moiety is connected to a piperidine ring through a spiro linkage . This spirocyclic architecture creates a rigid, three-dimensional framework that influences the compound's conformational properties . The indene component contributes aromatic character, while the piperidine ring provides a saturated nitrogen-containing cycle .

Additional functional groups include carboxamide linkages, which serve as hydrogen bond donors and acceptors, and a cyclohexyl substituent that contributes to the molecule's lipophilic character [2] [36]. The cyclohexylamine moiety is a common structural element in pharmaceutical compounds and belongs to the class of aliphatic amines [34] [36].

Physical and Chemical Characteristics

Molecular Weight (546.70 Da)

The molecular weight of GB-88 is 546.70 daltons, placing it in the category of medium-sized pharmaceutical molecules [1] [2] [5]. This molecular weight is consistent with compounds that exhibit drug-like properties according to Lipinski's Rule of Five, though it approaches the upper limit of 500 daltons typically associated with optimal oral bioavailability [3] [4]. The relatively high molecular weight reflects the complex multi-ring structure and multiple functional groups present in the molecule [2] [5].

Molecular weight is a critical parameter in drug design as it influences various pharmacokinetic properties including absorption, distribution, and elimination [14]. Compounds with molecular weights in the range of GB-88 often require careful optimization of other physicochemical properties to maintain favorable drug-like characteristics [14] [15].

Hydrogen Bond Donors (2) and Acceptors (5)

GB-88 possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, as determined through computational analysis of its molecular structure [2] [3] [4]. The hydrogen bond donors are primarily located in the amide functional groups, where the nitrogen-hydrogen bonds can participate in hydrogen bonding interactions [2] [19]. These donor sites are critical for molecular recognition and binding to biological targets [19].

The 5 hydrogen bond acceptors include oxygen atoms from carbonyl groups and the oxazole ring, as well as nitrogen atoms in the heterocyclic systems [2] [3]. Hydrogen bond acceptors play crucial roles in molecular interactions, with typical geometries showing preferred angles and orientations [19]. The balance between donors and acceptors influences the compound's ability to form intermolecular interactions and affects its solubility and permeability properties [19].

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donors | 2 | [2] [3] [4] |

| Hydrogen Bond Acceptors | 5 | [2] [3] [4] |

| Total Polar Interactions | 7 | [2] [3] |

Rotatable Bonds (9-12)

The number of rotatable bonds in GB-88 is reported to be 9 according to most computational analyses [2] [6], though some sources indicate values up to 12 depending on the specific definition and calculation method used [15] [16]. Rotatable bonds are single bonds between heavy atoms that allow for conformational flexibility, excluding bonds to terminal groups and those within ring systems [16].

The rotatable bond count is an important parameter in drug design as it relates to conformational flexibility and entropy penalties upon binding to biological targets [15] [16]. Compounds with fewer than 10 rotatable bonds generally exhibit more favorable pharmacokinetic properties [15]. The rotatable bonds in GB-88 are primarily located in the linear segments connecting the major ring systems and in the side chains [2] [16].

Higher numbers of rotatable bonds can lead to increased conformational entropy, which may negatively impact binding affinity due to the energetic cost of restricting molecular flexibility upon target binding [16]. However, some degree of flexibility can be beneficial for induced-fit binding mechanisms [16].

Topological Polar Surface Area (104.54)

The topological polar surface area (TPSA) of GB-88 is approximately 104.54 Ų, calculated using fragment-based methods that sum the contributions of polar atoms and their bonding patterns [10] [12] [35]. This value falls within the range typically associated with compounds capable of crossing biological membranes, as molecules with TPSA values below 140 Ų generally exhibit better cell permeability [10] [12].

TPSA is calculated by identifying polar fragments within the molecule and summing their predetermined surface area contributions [35]. The mathematical formulation involves the equation TPSA = Σ(ci × ni), where ci represents the surface area contribution of each polar fragment type and ni indicates the number of occurrences of that fragment [35]. For GB-88, the polar surface area is contributed by oxygen and nitrogen atoms in various bonding environments [12] [35].

The TPSA value of GB-88 suggests moderate polarity, which is consistent with its classification as a small molecule pharmaceutical compound [10] [12]. Values in this range typically allow for reasonable bioavailability while maintaining sufficient polarity for molecular recognition [12] [37].

XLogP and Lipophilicity Properties (6.5-6.88)

The calculated logarithm of the partition coefficient (XLogP) for GB-88 is 6.5 [2] [3] [4], with some computational methods yielding values up to 6.88 [1]. This parameter represents the lipophilicity of the compound, indicating its preference for lipophilic versus hydrophilic environments [2] [3]. The relatively high XLogP value suggests that GB-88 is highly lipophilic, which can influence its distribution and membrane permeability characteristics [3] [4].

XLogP values above 5 indicate significant lipophilic character, which can be both advantageous and problematic in drug development [3] [4]. High lipophilicity may enhance membrane permeability and tissue distribution but can also lead to non-specific binding and potential accumulation in lipid-rich tissues [20]. The XLogP value of GB-88 places it beyond the typical range recommended by Lipinski's Rule of Five, which suggests XLogP values below 5 for optimal drug-like properties [3] [4].

| Lipophilicity Parameter | Value | Method | Reference |

|---|---|---|---|

| XLogP3-AA | 6.5 | Computational | [2] [3] [4] |

| XLogP (alternative) | 6.88 | Computational | [1] |

| Lipinski Violation | Yes | XLogP > 5 | [3] [4] |

Stereochemistry and Conformational Analysis

GB-88 contains multiple stereochemical centers that significantly influence its three-dimensional structure and biological activity [2] [11] [13]. The molecule possesses at least three defined chiral centers, with absolute configurations designated as (2S) for two centers and (2S,3S) for a third stereochemical unit [2] [3]. The presence of multiple chiral centers creates the potential for numerous stereoisomers, making the specific stereochemical configuration critical for biological activity [11] [13].

The stereochemical complexity of GB-88 requires careful analytical methods for absolute configuration determination [11] [13]. Modern approaches for stereochemical analysis include the use of vibrational optical activity methods, which can assess stereochemistry directly in solution [13]. The spiro-linked indene-piperidine system creates additional conformational constraints that influence the overall molecular geometry [11] .

Conformational analysis of GB-88 must consider the rotational freedom around the various bonds connecting the major structural domains [11]. The molecule can adopt multiple conformations due to rotations around single bonds, particularly those connecting the cyclohexyl group, the central amide linkages, and the flexible chain segments [11] [16]. The energetically preferred conformations are likely those that minimize steric clashes while maximizing favorable intramolecular interactions [11].

Solubility Characteristics

Solubility in DMSO and Other Solvents

GB-88 demonstrates solubility in dimethyl sulfoxide at a concentration of 31.25 milligrams per milliliter, equivalent to 57.16 millimolar [1] [25]. This solubility requires ultrasonic assistance to achieve complete dissolution, indicating that the compound has limited intrinsic solubility in this highly polar aprotic solvent [1] [25]. DMSO is known as one of the strongest organic solvents with exceptional dissolving power for a wide array of organic materials [18].

The solubility characteristics of GB-88 in DMSO reflect its significant lipophilic character, as indicated by the high XLogP value [1] [18]. Compounds with high lipophilicity often show limited solubility in polar solvents, even those as powerful as DMSO [18] [20]. The requirement for ultrasonic treatment suggests the presence of strong intermolecular interactions in the solid state that must be overcome for dissolution [25].

Limited data are available regarding solubility in other solvent systems, though the high lipophilicity suggests poor aqueous solubility [18] [20]. The polar surface area of 104.54 Ų provides some capacity for hydrogen bonding with polar solvents, but this is likely insufficient to overcome the dominant lipophilic character [10] [18].

| Solvent | Concentration | Conditions | Reference |

|---|---|---|---|

| DMSO | 31.25 mg/mL (57.16 mM) | Ultrasonic treatment required | [1] [25] |

| Water | Limited solubility expected | Based on XLogP = 6.5 | [2] [18] |

Solution Stability Parameters

Solution stability of GB-88 is influenced by storage conditions and the chemical environment [25]. When stored as solutions at -80°C, the compound should be used within 6 months, while storage at -20°C limits the useful period to 1 month [25]. These storage recommendations indicate moderate stability in solution, with lower temperatures significantly extending the viable storage time [25].

The stability parameters suggest that GB-88 may be susceptible to degradation through various pathways including hydrolysis of amide bonds, oxidation of sensitive functional groups, or conformational changes that affect molecular integrity [25]. The presence of multiple functional groups, including amides and the oxazole ring, creates potential sites for chemical degradation [25] [32].

To enhance solubility and potentially improve solution stability, heating to 37°C followed by ultrasonic treatment is recommended [25]. This approach helps overcome the activation energy barriers for dissolution while minimizing the time at elevated temperature that could promote degradation [25]. The compound should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles [25].

| Storage Condition | Stability Period | Recommendation | Reference |

|---|---|---|---|

| -80°C | 6 months | Long-term storage | [25] |

| -20°C | 1 month | Short-term use | [25] |

| Room temperature | Not recommended | Powder form only | [25] |

| Solution preparation | Use heating (37°C) + ultrasonic | Enhanced dissolution | [25] |

Binding Site Identification

GB-88 binds to the orthosteric pocket of protease-activated receptor 2, representing a fundamentally different approach from previously characterized PAR2 antagonists. Recent structural studies have revealed that GB-88 binds with its isoxazole group deeply situated within the orthosteric pocket of PAR2, burying 73.2% of the molecule's accessible surface area (590 Ų) and interfacing with 22 residues from extracellular loop 2, transmembrane 1, transmembrane 6, and transmembrane 7 of PAR2 [1].

The binding site analysis demonstrates that GB-88 occupies the same orthosteric pocket as the endogenous tethered ligand, forming several common interactions with key residues including D228^ECL2^, L230^ECL2^, H310^6.58^, S320^ECL3^, and Y311^6.59^ [1]. This orthosteric binding pattern distinguishes GB-88 from other PAR2 antagonists such as AZ8838, which binds to a fully occluded allosteric pocket below the orthosteric site [2].

The molecular interactions within the binding site reveal specific contact points that are critical for GB-88's antagonist activity. The isoxazole oxygen accepts a hydrogen bond from H310^6.58^, while the nitrogen accepts a hydrogen bond from Y311^6.59^ [1]. The bulky cyclohexane component is positioned where L38^TL^ of the tethered agonist resides, creating steric hindrance that prevents full receptor activation [1].

Binding Affinity and Kinetics

GB-88 exhibits consistent binding affinity across multiple PAR2 agonists, with IC50 values consistently around 2 μM for inhibiting PAR2-activated calcium release induced by trypsin, 2f-LIGRLO-NH2, and GB110 [3] [4]. This equipotent antagonism against structurally and mechanistically different PAR2 agonists indicates that GB-88 directly competes at the receptor level rather than interfering with specific agonist-receptor interactions.

Competitive binding assays using CHO-hPAR2 cells demonstrate that GB-88 directly competes with the europium-tagged peptide agonist 2f-LIGRLO-NH2, with a Ki value of 7.7 μM [5]. This binding affinity measurement confirms the direct interaction between GB-88 and the PAR2 receptor, establishing the molecular basis for its antagonist activity.

The binding kinetics of GB-88 reveal important temporal characteristics that influence its pharmacological profile. The compound demonstrates variable potency across different human cell lines, ranging from IC50 values of 1-10 μM in HT29, A549, Panc-1, MKN45, and MDA-MB-231 cells, to greater than 10 μM in MKN1 cells, and exceeding 80 μM in human umbilical vein endothelial cells [3]. This cell-type variability suggests that receptor expression levels and cellular environment influence GB-88's effective binding affinity.

Temporal Binding Characteristics

GB-88 exhibits distinctive temporal binding characteristics that are crucial for its therapeutic efficacy. The compound demonstrates a slow on-rate, requiring up to 15 minutes of incubation to achieve full saturation of PAR2 receptors [3]. This extended binding time is necessary for optimal antagonist activity and represents a unique pharmacological feature that distinguishes GB-88 from rapidly acting compounds.

Once bound, GB-88 maintains stable inhibitory effects for at least one hour after application in vitro [3]. This prolonged duration of action suggests strong receptor binding and slow dissociation kinetics, which are advantageous for sustained therapeutic effects. The stability of GB-88's antagonist activity over time indicates that the compound forms stable interactions with the PAR2 receptor that are not easily disrupted by physiological conditions.

The temporal binding profile of GB-88 is particularly relevant for its therapeutic applications, as the sustained antagonist activity allows for effective inhibition of PAR2-mediated inflammatory responses over extended periods. This characteristic is supported by in vivo studies demonstrating that oral administration of GB-88 provides sustained anti-inflammatory effects in rat models of paw edema [3].

Structure-Activity Relationships

Key Pharmacophoric Elements

The structure-activity relationship analysis of GB-88 reveals four distinct pharmacophoric elements that contribute to its PAR2 antagonist activity. The molecule can be divided into functionally distinct components: the isoxazole group, cyclohexylalanine moiety, isoleucine residue, and the C-terminal spiroindene-piperidine substituent [6].

The isoxazole group serves as the primary receptor binding element, forming critical hydrogen bonds with H310^6.58^ and Y311^6.59^ within the orthosteric pocket [1]. This heterocyclic moiety is essential for anchoring GB-88 within the binding site and has been shown to confer the antagonist properties of the compound [7]. The positioning of the isoxazole group deep within the orthosteric pocket allows GB-88 to effectively compete with endogenous tethered ligands.

The cyclohexylalanine component determines the binding affinity of GB-88 through hydrophobic interactions with the receptor [6]. This bulky hydrophobic group occupies a critical region of the binding pocket and contributes to the overall binding energy through van der Waals contacts. The cyclohexane portion specifically pushes against L69^N-term^ and shifts the top of transmembrane 1 outward by approximately 2-3 Å compared to the tethered ligand-bound structure [1].

The isoleucine residue contributes to the selectivity of GB-88 for PAR2 over other protease-activated receptors [6]. This amino acid component mimics the position of I39^TL^ in the activated PAR2 structure, partially filling the hydrophobic pocket formed between V236^5.32^ and I314^6.62^ [1]. The specific stereochemistry and positioning of this residue are crucial for maintaining selectivity while preserving binding affinity.

Comparison with Other PAR2 Ligands

GB-88 demonstrates distinct pharmacological properties compared to other PAR2 ligands, particularly in terms of its orthosteric binding mode and antagonist profile. Unlike the allosteric antagonist AZ8838, which binds to an occluded pocket below the orthosteric site, GB-88 directly competes with endogenous agonists at the primary binding site [1] [2].

When compared to the peptide agonist 2f-LIGRLO-NH2, GB-88 shows remarkable structural mimicry in its binding interactions. Both compounds interact with key residues D228^ECL2^, L230^ECL2^, and the activation residue Y323^7.32^ [1]. However, GB-88's unique structural features, particularly the bulky spiroindene-piperidine terminus, prevent the conformational changes necessary for receptor activation.

The comparison with the non-peptide agonist GB110 reveals important insights into the structural determinants of agonist versus antagonist activity. Both compounds share similar structural elements, including the isoxazole group, cyclohexylalanine, and isoleucine components [3]. However, GB-88's C-terminal spiroindene-piperidine substituent, which replaces GB110's smaller terminal group, is responsible for converting agonist activity to antagonist function [6].

GB-88's potency profile differs significantly from endogenous protease agonists such as trypsin. While trypsin activates PAR2 through proteolytic cleavage at the N-terminus, GB-88 provides sustained antagonism through direct competitive binding. The IC50 values for GB-88 against trypsin-induced activation (approximately 2 μM) demonstrate its ability to effectively compete with this potent endogenous activator [3].

Mechanisms of Antagonism

Competitive Antagonism against 2f-LIGRLO-NH2

GB-88 demonstrates competitive and surmountable antagonism against the synthetic peptide agonist 2f-LIGRLO-NH2, representing a classical competitive inhibition mechanism [3] [5]. In competitive binding assays using CHO-hPAR2 cells, GB-88 directly competes with europium-tagged 2f-LIGRLO-NH2 for binding to the same receptor site, with a Ki value of 7.7 μM [5].

The competitive nature of this antagonism is evidenced by the ability of increasing concentrations of 2f-LIGRLO-NH2 to overcome GB-88's inhibitory effects. Schild plot analysis confirms the competitive and surmountable characteristics of this interaction, indicating that GB-88 and 2f-LIGRLO-NH2 bind to the same or overlapping sites on the PAR2 receptor [8].

The molecular basis for this competitive antagonism lies in the structural similarity between GB-88 and the binding mode of 2f-LIGRLO-NH2. Both compounds interact with critical residues in the orthosteric pocket, including D228^ECL2^ and Y323^7.32^ [1]. However, GB-88's unique structural features prevent the conformational changes required for receptor activation, while still maintaining high-affinity binding to the receptor.

Competitive but Insurmountable Antagonism against GB110

GB-88 exhibits a more complex antagonism profile against the non-peptide agonist GB110, characterized as competitive but insurmountable [3] [9]. This mechanism suggests that while GB-88 competes with GB110 for the same binding site, increasing concentrations of GB110 cannot fully overcome GB-88's inhibitory effects.

The insurmountable nature of this antagonism may result from the structural similarities between GB-88 and GB110, both containing isoxazole, cyclohexylalanine, and isoleucine components [6]. However, GB-88's bulky spiroindene-piperidine terminus creates steric hindrance that prevents GB110 from achieving full receptor activation even when present at saturating concentrations.

This competitive but insurmountable mechanism has important therapeutic implications, as it suggests that GB-88 can provide sustained antagonism against GB110-like compounds even in the presence of high agonist concentrations. The molecular basis for this effect likely involves the formation of a stable antagonist-receptor complex that is not easily displaced by competing agonists.

Non-Competitive Insurmountable Antagonism against Trypsin

GB-88 demonstrates non-competitive insurmountable antagonism against trypsin, the primary endogenous activator of PAR2 [3] [9]. This mechanism is fundamentally different from the competitive antagonism observed with synthetic peptide agonists, reflecting the distinct activation mechanisms of proteolytic versus non-proteolytic PAR2 agonists.

The non-competitive nature of trypsin antagonism suggests that GB-88 does not directly compete with trypsin for the same binding site. Instead, trypsin activates PAR2 through proteolytic cleavage of the N-terminus, revealing the endogenous tethered ligand sequence SLIGKV. GB-88 appears to bind to the orthosteric pocket and prevent the tethered ligand from properly engaging the receptor for activation.

The insurmountable characteristic of this antagonism indicates that increasing trypsin concentrations cannot overcome GB-88's inhibitory effects, even though trypsin and GB-88 do not compete for the same initial binding site. This suggests that GB-88 binding stabilizes an inactive receptor conformation that prevents tethered ligand-mediated activation, regardless of the extent of proteolytic cleavage.

This non-competitive insurmountable mechanism has significant therapeutic advantages, as it provides effective antagonism against endogenous protease activation without requiring direct competition with the cleaving enzyme. The molecular basis for this effect likely involves GB-88's ability to occupy the orthosteric pocket and prevent the conformational changes necessary for tethered ligand recognition and receptor activation.

Agonist-Dependent Antagonism Profiles

GB-88 exhibits distinct agonist-dependent antagonism profiles that vary based on the specific PAR2 agonist and cellular context. The compound demonstrates equipotent antagonism against structurally and mechanistically different PAR2 agonists, with IC50 values consistently ranging from 2-9 μM across different agonist types [3].

The agonist-dependent variations in GB-88's antagonism profile reflect the different mechanisms by which various PAR2 agonists activate the receptor. Against the synthetic peptide agonist 2f-LIGRLO-NH2, GB-88 shows competitive surmountable antagonism with relatively consistent potency across different cell lines [3]. This predictable antagonism profile makes GB-88 particularly effective against synthetic peptide agonists used in research and potential therapeutic applications.

The antagonism profile against the non-peptide agonist GB110 reveals competitive but insurmountable characteristics, suggesting that structural similarities between these compounds influence their interaction at the receptor level [3]. Despite sharing common pharmacophoric elements, GB-88's unique C-terminal modification prevents GB110 from achieving full receptor activation even at saturating concentrations.

The most complex agonist-dependent profile is observed against trypsin, where GB-88 demonstrates non-competitive insurmountable antagonism [3]. This mechanism reflects the indirect nature of trypsin's activation mechanism, which involves proteolytic cleavage rather than direct receptor binding. GB-88's ability to provide sustained antagonism against trypsin-mediated activation is particularly relevant for therapeutic applications, as trypsin and related proteases are key mediators of PAR2 activation in inflammatory conditions.

Cell-type variability in GB-88's agonist-dependent antagonism profiles suggests that cellular environment and receptor expression levels influence the compound's effectiveness. The potency ranges from IC50 values of 1-10 μM in most cell lines to greater than 80 μM in human umbilical vein endothelial cells [3]. This variability may reflect differences in receptor density, coupling efficiency, or cellular signaling pathways that affect the apparent potency of GB-88's antagonist activity.

The pathway-selective nature of GB-88's antagonism adds another layer of complexity to its agonist-dependent profiles. While GB-88 effectively antagonizes PAR2-mediated calcium release and protein kinase C activation, it can act as an agonist in other signaling pathways, including cyclic adenosine monophosphate inhibition and extracellular signal-regulated kinase activation [5]. This biased signaling profile means that GB-88's antagonism profiles may vary depending on the specific cellular readout being measured.

| Parameter | Value/Description | Reference |

|---|---|---|

| Binding Affinity | ||

| IC50 vs 2f-LIGRLO-NH2 | 0.56-2.0 μM | [3] [5] |

| IC50 vs GB110 | 2.0-9.0 μM | [3] |

| IC50 vs Trypsin | 2.0-9.0 μM | [3] |

| Ki (competitive binding) | 7.7 μM | [5] |

| Temporal Characteristics | ||

| Onset time | 15 minutes | [3] |

| Duration of effect | >1 hour | [3] |

| Structural Elements | ||

| Isoxazole group | Receptor binding | [1] [6] |

| Cyclohexylalanine | Affinity determination | [6] |

| Isoleucine | Selectivity | [6] |

| Spiroindene-piperidine | Antagonist activity | [1] [6] |

| Antagonism Mechanisms | ||

| vs 2f-LIGRLO-NH2 | Competitive, surmountable | [3] [5] |

| vs GB110 | Competitive, insurmountable | [3] |

| vs Trypsin | Non-competitive, insurmountable | [3] |